molecular formula C9H8F3NO3 B6160646 ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate CAS No. 362690-48-0

ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate

Cat. No. B6160646
CAS RN: 362690-48-0
M. Wt: 235.2
InChI Key:
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a combination of trifluoromethyl and pyridine moieties .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with ethyl trifluoropyruvate followed by hydrolysis and esterification.", "Starting Materials": [ "3-cyanopyridine", "ethyl trifluoropyruvate", "sodium hydroxide", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with ethyl trifluoropyruvate in the presence of sodium hydroxide and sulfuric acid to form ethyl 6-trifluoromethyl-4-oxo-1,4-dihydropyridine-3-carboxylate.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide to form ethyl 6-hydroxy-4-trifluoromethylpyridine-3-carboxylate.", "Step 3: The product from step 2 is esterified with ethanol in the presence of sulfuric acid to form ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate." ] }

CAS RN

362690-48-0

Molecular Formula

C9H8F3NO3

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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